1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene
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Overview
Description
1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene is an organic compound with the molecular formula C14H12BrFO It is a derivative of benzene, featuring bromine, fluorine, and methoxybenzyl substituents
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents like diethyl ether and reagents such as N-Bromosuccinimide .
Chemical Reactions Analysis
1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to form alcohols.
Common reagents used in these reactions include palladium catalysts, N-Bromosuccinimide, and sodium iodide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, which may have potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene involves its interaction with various molecular targets. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The specific pathways and targets depend on the nature of the reaction and the reagents used.
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-fluorobenzene: Used in similar coupling reactions but lacks the methoxybenzyl group, making it less versatile in certain synthetic applications.
2-Bromo-1-fluoro-4-methylbenzene: Similar in structure but with a methyl group instead of a methoxybenzyl group, leading to different reactivity and applications.
1-Bromo-4-fluoro-2-methoxybenzene: Contains a methoxy group but lacks the benzyl substituent, affecting its chemical properties and uses.
The uniqueness of this compound lies in its combination of bromine, fluorine, and methoxybenzyl groups, which provide a distinct set of chemical properties and reactivity patterns.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-[(4-methoxyphenyl)methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-17-12-5-2-10(3-6-12)8-11-4-7-13(15)14(16)9-11/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKAVQGYJWCBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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